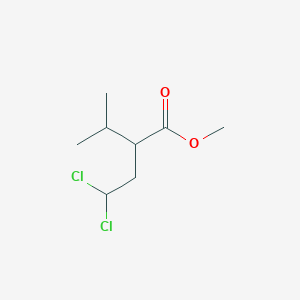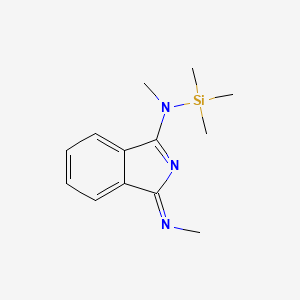
1-(4-Chloro-2-methoxyphenyl)-2-(pyrazin-2-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Chloro-2-methoxyphenyl)-2-(pyrazin-2-yl)ethan-1-one is an organic compound that belongs to the class of aromatic ketones. This compound features a chloro-substituted methoxyphenyl group and a pyrazinyl group connected via an ethanone linker. Such compounds are often of interest in medicinal chemistry and materials science due to their unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chloro-2-methoxyphenyl)-2-(pyrazin-2-yl)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-2-methoxybenzaldehyde and pyrazine.
Condensation Reaction: The aldehyde group of 4-chloro-2-methoxybenzaldehyde reacts with pyrazine in the presence of a base such as sodium hydroxide to form the corresponding chalcone intermediate.
Oxidation: The chalcone intermediate is then oxidized using an oxidizing agent like potassium permanganate to yield the final product.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-Chloro-2-methoxyphenyl)-2-(pyrazin-2-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The ethanone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like ammonia, primary amines, thiols.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Amino or thio-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1-(4-Chloro-2-methoxyphenyl)-2-(pyrazin-2-yl)ethan-1-one has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for drug development.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 1-(4-Chloro-2-methoxyphenyl)-2-(pyrazin-2-yl)ethan-1-one depends on its specific application:
Biological Activity: It may interact with specific enzymes or receptors, modulating their activity.
Chemical Reactivity: The presence of electron-withdrawing and electron-donating groups can influence its reactivity in various chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(4-Chlorophenyl)-2-(pyrazin-2-yl)ethan-1-one: Lacks the methoxy group.
1-(4-Methoxyphenyl)-2-(pyrazin-2-yl)ethan-1-one: Lacks the chloro group.
1-(4-Chloro-2-methoxyphenyl)-2-(pyridin-2-yl)ethan-1-one: Contains a pyridine ring instead of a pyrazine ring.
Uniqueness
1-(4-Chloro-2-methoxyphenyl)-2-(pyrazin-2-yl)ethan-1-one is unique due to the combination of chloro and methoxy substituents on the phenyl ring and the presence of a pyrazinyl group. This unique structure can impart specific electronic and steric properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
88283-36-7 |
|---|---|
Molekularformel |
C13H11ClN2O2 |
Molekulargewicht |
262.69 g/mol |
IUPAC-Name |
1-(4-chloro-2-methoxyphenyl)-2-pyrazin-2-ylethanone |
InChI |
InChI=1S/C13H11ClN2O2/c1-18-13-6-9(14)2-3-11(13)12(17)7-10-8-15-4-5-16-10/h2-6,8H,7H2,1H3 |
InChI-Schlüssel |
MHRMWJSGRQBQPM-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)Cl)C(=O)CC2=NC=CN=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


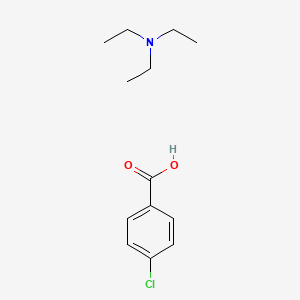
![2,2'-(Piperazine-1,4-diyl)bis[N-(4-bromophenyl)acetamide]](/img/structure/B14380223.png)
![Benzamide, 2-[2-(butylamino)-2-oxoethoxy]-](/img/structure/B14380228.png)
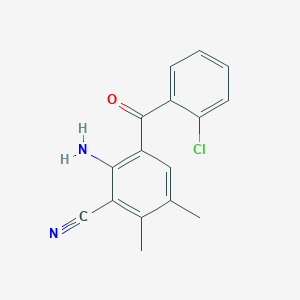
amino}acetic acid](/img/structure/B14380231.png)
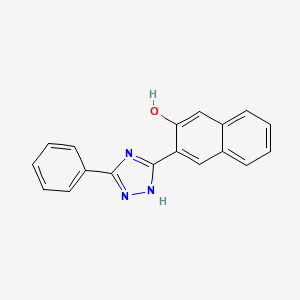
![1,2-Bis[(5,5-dichloropent-4-EN-1-YL)oxy]benzene](/img/structure/B14380249.png)
![2-[2-(4-Formylphenyl)ethenyl]-1-methylpyridin-1-ium methanesulfonate](/img/structure/B14380267.png)
![2,6-Bis[(propan-2-yl)oxy]oxane](/img/structure/B14380277.png)
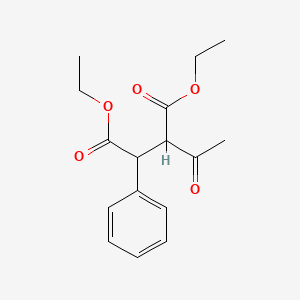
![1-[(1-Cyclohexyl-2-methylpropan-2-yl)oxy]-4-nitrobenzene](/img/structure/B14380285.png)

